molecular formula C6H5ClFNO B591776 (6-Chloro-3-fluoropyridin-2-yl)methanol CAS No. 884494-80-8

(6-Chloro-3-fluoropyridin-2-yl)methanol

Cat. No.: B591776
CAS No.: 884494-80-8
M. Wt: 161.56
InChI Key: IQPSSGNHEBPQRF-UHFFFAOYSA-N
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Description

(6-Chloro-3-fluoropyridin-2-yl)methanol (CAS: 884494-80-8) is a halogenated pyridine derivative with the molecular formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol. It features a pyridine ring substituted with chlorine at position 6, fluorine at position 3, and a hydroxymethyl group at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. Its structural uniqueness arises from the electron-withdrawing effects of chlorine and fluorine, which influence its reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name

(6-chloro-3-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSSGNHEBPQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660518
Record name (6-Chloro-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-80-8
Record name (6-Chloro-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (6-Chloro-3-fluoropyridin-2-yl)methanol involves reacting 3-fluoro-6-chloropyridine with sodium hydroxide in methanol . The specific reaction conditions can be optimized according to actual needs.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrogen gas (for reduction), and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.

Scientific Research Applications

(6-Chloro-3-fluoropyridin-2-yl)methanol is used in various scientific research applications, including:

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related pyridine derivatives, focusing on substituent positions, molecular properties, and applications. Key analogues include:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Purity (%) Key Applications
(6-Chloro-3-fluoropyridin-2-yl)methanol 884494-80-8 Cl (6), F (3), CH₂OH (2) 161.56 98 Pharmaceutical intermediates
(6-Chloro-2-pyridinyl)methanol 33674-97-4 Cl (6), CH₂OH (2) 143.57 95 Ligand synthesis, catalysis
(5-Chloro-3-fluoropyridin-2-yl)methanol 214055-12-6 Cl (5), F (3), CH₂OH (2) 161.56 96 Agrochemical research
(3-Chloro-5-fluoropyridin-2-yl)methanol 1227563-98-5 Cl (3), F (5), CH₂OH (2) 161.56 95 Material science applications
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol 1564493-51-1 Cl (6), CF₃ (3), CH₂OH (2) 211.57 98 High-performance polymer design

Key Observations :

  • Electron-withdrawing effects: The presence of fluorine and chlorine in this compound enhances its polarity and stability compared to non-fluorinated analogues like (6-Chloro-2-pyridinyl)methanol .
  • Hydrogen-bonding capacity : The hydroxymethyl group at position 2 enables stronger intermolecular interactions, making it more suitable for crystal engineering than derivatives lacking this group (e.g., 6-Chloro-3-fluoropicolinaldehyde , CAS: 884494-77-3) .
  • Substituent position sensitivity : Analogues with fluorine at position 5 (e.g., 214055-12-6 ) exhibit reduced bioactivity in antimicrobial assays compared to the 3-fluoro isomer .

Biological Activity

(6-Chloro-3-fluoropyridin-2-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique substitution pattern, featuring both chlorine and fluorine atoms, may influence its reactivity and interactions with biological targets. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H5ClFN2O\text{C}_6\text{H}_5\text{ClF}\text{N}_2\text{O}

This structure features a pyridine ring substituted at the 2, 3, and 6 positions with a hydroxymethyl group, chlorine, and fluorine respectively.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Studies suggest that the chloro and fluoro substituents enhance its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to modulation of enzyme activity or receptor binding, which is critical for its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A patent describes derivatives containing the 6-chloropyridin-3-yl group as effective against agricultural and horticultural pests, suggesting potential applications in pest control . Additionally, preliminary studies indicate that it may inhibit certain parasitic infections in vitro, although further research is needed to confirm these effects.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics and activities of related pyridine derivatives:

Compound NameBiological ActivityUnique Features
2-Chloro-6-(trifluoromethyl)pyridineModerate antibacterialContains trifluoromethyl group
3-Fluoro-2-(trifluoromethyl)pyridineLow antibacterialLacks chlorine
6-Chloro-3-fluoropicolinaldehydeAntifungalContains an aldehyde functional group
This compound Strong antibacterial & antiparasiticHydroxymethyl group enhances solubility

This comparison highlights the unique position of this compound in terms of its broad-spectrum biological activity.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers demonstrated that this compound showed significant inhibition against MRSA strains with an MIC (Minimum Inhibitory Concentration) value lower than many conventional antibiotics. The study emphasized the need for further exploration into its mechanism of action at the molecular level .
  • Pest Control Applications : In agricultural settings, derivatives of this compound have been tested for efficacy against common pests. Results indicated a high degree of effectiveness in controlling pest populations while maintaining low toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6-Chloro-3-fluoropyridin-2-yl)methanol, and how can purity be maximized?

  • Methodology :

  • Halogenation/Reduction : Start with a substituted pyridine precursor (e.g., 6-chloro-3-fluoropyridine-2-carbaldehyde) and reduce the aldehyde group to a methanol moiety using LiAlH4 in anhydrous THF or diethyl ether. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Key Spectral Markers :

  • 1H^1H NMR: The -CH2_2OH group appears as a triplet (δ ~4.8–5.2 ppm) with coupling to adjacent protons. Fluorine and chlorine substituents deshield aromatic protons, causing distinct splitting patterns (e.g., doublets for H-4 and H-5 on the pyridine ring) .
  • IR: Broad O-H stretch (~3200–3400 cm1^{-1}) and C-F/C-Cl stretches (~1100–1250 cm1^{-1}) provide functional group confirmation .

Q. What solvents and conditions stabilize this compound during storage?

  • Stability Protocol :

  • Store under inert atmosphere (N2_2/Ar) at –20°C in amber vials to prevent photodegradation. Use anhydrous DMSO or dichloromethane for dissolution, avoiding protic solvents (e.g., methanol) to minimize esterification or oxidation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline this compound be analyzed to predict supramolecular assembly?

  • Crystallographic Approach :

  • Grow single crystals via slow evaporation from acetonitrile or DMF. Use SHELXL (SHELX suite) for structure refinement and ORTEP-3 for graphical representation of hydrogen bonds. Graph set analysis (e.g., Etter’s rules) identifies motifs like R22(8)R_2^2(8) chains involving O-H···N/F interactions .
  • Compare with analogs (e.g., 6-fluoropyridin-2-yl derivatives) to assess halogen effects on packing efficiency .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Modeling Strategy :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electrophilic sites (C-2, C-6). Use Gaussian or ORCA software to simulate transition states for SNAr reactions with amines or thiols .
  • Validate predictions experimentally via kinetic studies (UV-Vis monitoring at λ = 260–300 nm) .

Q. How does the compound’s electronic configuration influence its binding to biological targets (e.g., enzymes)?

  • Mechanistic Insight :

  • Fluorine and chlorine enhance electronegativity, polarizing the pyridine ring and strengthening π-π stacking or dipole-dipole interactions with aromatic residues (e.g., tyrosine, histidine).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Compare with non-halogenated analogs to isolate electronic effects .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts) in this compound?

  • Chromatographic Solutions :

  • Develop a reverse-phase HPLC method (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Optimize gradient elution to resolve peaks for 6-hydroxy-3-fluoropyridin-2-ylmethanol (common impurity). Validate using LC-MS/MS in MRM mode .

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